![molecular formula C18H16N6O4 B543435 [4-Amino-6-(4-methylanilino)-1,3,5-triazin-2-yl]methyl 4-nitrobenzoate](/img/structure/B543435.png)
[4-Amino-6-(4-methylanilino)-1,3,5-triazin-2-yl]methyl 4-nitrobenzoate
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Overview
Description
SMI#8 is an inhibitor of Rad6 Ubiquitin conjugating enzyme.
Scientific Research Applications
Antimicrobial and Antifungal Agent
- Evidence: A study highlighted the synthesis of certain triazine derivatives, evaluated for their antimicrobial activity, demonstrating potential as antimicrobial agents (Sareen, Khatri, Garg, Jain, & Sharma, 2007).
Cancer Treatment Research
- Evidence: Research has been conducted on 2-amino-4-(3,5,5-trimethyl-2-pyrazolino)-1,3,5-triazine derivatives, some of which exhibited significant activity against human tumor cell lines, indicating potential in cancer treatment (Brzozowski & Saczewski, 2002).
Optimized Synthesis for Drug Development
- Evidence: Studies have optimized the synthesis of triazinylmethyl benzoates, focusing on the development of inhibitors of Rad6B, an enzyme linked to post-replication DNA repair, suggesting its application in drug development (Kothayer et al., 2014).
Development of Novel Organic Compounds
- Evidence: Various studies have focused on the synthesis of novel triazine-based organic compounds with potential applications in organic chemistry and drug development, including the creation of new molecular structures and studying their properties (Kam, Levonis, & Schweiker, 2020).
Application in Supramolecular Chemistry
- Evidence: The research on the crystallography of triazine derivatives has contributed to the understanding of molecular interactions and crystal structures, with implications for the design of new materials and drugs (Jotani, Wardell, & Tiekink, 2018).
properties
Molecular Formula |
C18H16N6O4 |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
(4-Amino-6-(4-tolylamino)-[1,3,5]triazin-2-yl)methyl 4-nitrobenzoate |
InChI |
InChI=1S/C18H16N6O4/c1-11-2-6-13(7-3-11)20-18-22-15(21-17(19)23-18)10-28-16(25)12-4-8-14(9-5-12)24(26)27/h2-9H,10H2,1H3,(H3,19,20,21,22,23) |
InChI Key |
IDSSFQDSCXOLBJ-UHFFFAOYSA-N |
SMILES |
O=C(OCC1=NC(N)=NC(NC2=CC=C(C)C=C2)=N1)C3=CC=C([N+]([O-])=O)C=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)COC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
SMI#8; SMI-#8; SMI #8; SMI8 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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